Ceftiofur hydrochloride is a broad-spectrum, third-generation cephalosporin antibiotic primarily utilized in veterinary medicine. [, , , , , , , ] It is active against a wide range of Gram-positive and Gram-negative bacteria, including many strains that produce β-lactamase. [, , ] Ceftiofur hydrochloride is often formulated as a suspension for injection due to its poor water solubility. []
Ceftiofur hydrochloride is derived from cephalosporin C, a natural product obtained from the fungus Cephalosporium acremonium. Its chemical classification falls under the category of beta-lactam antibiotics, specifically within the cephalosporin subclass. The compound is used extensively in veterinary applications, particularly for treating respiratory diseases, mastitis, and other infections in cattle, pigs, and poultry.
The synthesis of ceftiofur hydrochloride involves several key steps that utilize various organic solvents and reagents. The general method includes:
The molecular formula for ceftiofur hydrochloride is CHNOS, with a molecular weight of approximately 396.44 g/mol. The structure features a beta-lactam ring characteristic of cephalosporins, which is essential for its antibacterial activity.
The three-dimensional conformation of ceftiofur hydrochloride can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structural integrity and purity.
Ceftiofur hydrochloride undergoes various chemical reactions that are pivotal for its functionality:
These reactions are critical for understanding both the therapeutic uses and potential resistance mechanisms that can develop in bacteria exposed to ceftiofur.
Ceftiofur hydrochloride exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:
The effectiveness against both gram-positive and gram-negative bacteria makes it particularly valuable in veterinary medicine, especially given the rising concern over antibiotic resistance.
These properties influence formulation strategies for delivering ceftiofur effectively in veterinary applications.
Ceftiofur hydrochloride has several significant applications:
Ceftiofur hydrochloride, a third-generation cephalosporin, was first synthesized in 1984 by Bernard et al. and subsequently developed by Pharmacia Upjohn. It received initial U.S. FDA approval in 1988 for treating bovine respiratory disease, marking the first veterinary-specific cephalosporin of its generation [5]. By 1990, it was commercially available in formulations including freeze-dried powder (sodium salt) and hydrochloride suspension [9]. Key milestones include:
Table 1: Global Approval Milestones of Ceftiofur Hydrochloride
Year | Region | Approved Uses | Key Pathogens Targeted |
---|---|---|---|
1988 | USA (FDA) | Bovine respiratory disease | Pasteurella spp., Haemophilus somnus |
1991 | USA (FDA) | Swine respiratory disease, equine infections | S. suis, Actinobacillus pleuropneumoniae |
2005 | International | Crystalline-free acid formulation | Broad-spectrum Gram-negative bacteria |
The synthesis pathway involves 7-aminocephalosporanic acid (7-ACA) as the core precursor. Chemical modifications include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7